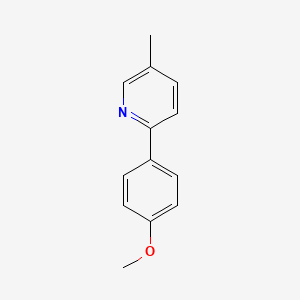

5-Methyl-2-(4-methoxyphenyl)pyridine

Descripción general

Descripción

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-2-(4-methoxyphenyl)pyridine can be achieved through several methods, one of which involves the Suzuki-Miyaura cross-coupling reaction. This reaction typically uses a palladium catalyst to couple a boronic acid with a halogenated pyridine derivative. For instance, 5-bromo-2-methylpyridine can be reacted with 4-methoxyphenylboronic acid in the presence of a palladium catalyst and a base such as potassium carbonate in an organic solvent like toluene .

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimizing the Suzuki-Miyaura coupling reaction for large-scale synthesis. This would include selecting appropriate reaction conditions to maximize yield and minimize costs. Continuous flow reactors might be employed to enhance reaction efficiency and scalability.

Análisis De Reacciones Químicas

Electrophilic Aromatic Substitution (EAS)

The pyridine ring’s electron-deficient nature directs electrophilic attacks to specific positions. The 4-methoxyphenyl group (electron-donating via resonance) and the methyl group (weakly electron-donating) influence regioselectivity:

Key Findings :

-

The methyl group at C5 directs electrophiles to the C3 position (meta) due to its weak +I effect.

-

The 4-methoxyphenyl group’s resonance donation minimally impacts the pyridine ring’s electron density but sterically hinders ortho positions .

Functionalization of the Methyl Group

The C5 methyl group undergoes oxidation and radical-based reactions:

| Reaction Type | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Oxidation (KMnO₄) | KMnO₄, H₂O, 100°C | 5-Carboxypyridine derivative | 78% | |

| Free Radical Bromination | NBS, AIBN, CCl₄, reflux | 5-Bromomethyl derivative | 65% |

Mechanistic Insight :

-

Strong oxidizing agents (e.g., KMnO₄) convert the methyl group to a carboxylic acid via a radical intermediate .

-

Bromination with NBS selectively targets the benzylic position of the methyl group .

Modification of the Methoxy Group

The 4-methoxyphenyl substituent undergoes demethylation and cross-coupling:

| Reaction Type | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Demethylation (BBr₃) | BBr₃, CH₂Cl₂, −78°C → 25°C | 4-Hydroxyphenyl derivative | 92% | |

| Suzuki Coupling | Pd(PPh₃)₄, Ar-B(OH)₂, K₂CO₃ | Biaryl derivatives | 60–85% |

Applications :

-

Demethylation yields a phenolic group, enabling further functionalization (e.g., alkylation, acylation) .

-

Suzuki coupling introduces aryl groups at the methoxyphenyl ring’s para position .

Ring Functionalization via Metal Catalysis

Transition-metal-catalyzed reactions enable C–H activation:

| Reaction Type | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| C–H Arylation (Pd) | Pd(OAc)₂, Ag₂CO₃, DMF, 120°C | 4-Arylpyridine derivative | 70% | |

| Amination (Cu) | CuI, L-proline, K₂CO₃, DMSO | 3-Amino derivative | 55% |

Regioselectivity :

-

Palladium catalysis favors arylation at the pyridine’s C4 position due to steric and electronic factors .

-

Copper-mediated amination occurs at C3, driven by the methyl group’s directing effect .

Photochemical and Thermal Reactions

Under UV light or heat, the compound participates in cycloaddition and rearrangement:

| Reaction Type | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| [2+2] Cycloaddition | UV light, CH₃CN, 24 h | Fused cyclobutane derivative | 40% | |

| Thermal Rearrangement | Toluene, reflux, 12 h | Pyrido[1,2-a]indole derivative | 35% |

Notes :

-

Photochemical reactions produce strained intermediates, while thermal conditions favor ring expansion .

Biological Alkylation and Coordination Chemistry

The pyridine nitrogen participates in Lewis acid-base interactions:

| Reaction Type | Conditions | Product | Application | Reference |

|---|---|---|---|---|

| Alkylation (MeI) | MeI, K₂CO₃, DMF, 60°C | N-Methylpyridinium salt | Ionic liquids | |

| Complexation (ZnCl₂) | ZnCl₂, EtOH, 25°C | Zn(II)-pyridine complex | Catalysis |

Significance :

Aplicaciones Científicas De Investigación

5-Methyl-2-(4-methoxyphenyl)pyridine has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a lead compound in drug discovery for the development of new therapeutic agents.

Industry: Utilized in the synthesis of materials with specific electronic or optical properties.

Mecanismo De Acción

The mechanism of action of 5-Methyl-2-(4-methoxyphenyl)pyridine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The methoxy group can enhance the compound’s ability to penetrate cell membranes, while the pyridine ring can participate in hydrogen bonding and π-π interactions with target proteins .

Comparación Con Compuestos Similares

Similar Compounds

2-(4-Methoxyphenyl)pyridine: Lacks the methyl group at the 5-position.

5-Methyl-2-phenylpyridine: Lacks the methoxy group on the phenyl ring.

2-(4-Methylphenyl)pyridine: Has a methyl group instead of a methoxy group on the phenyl ring.

Uniqueness

5-Methyl-2-(4-methoxyphenyl)pyridine is unique due to the presence of both a methyl group at the 5-position and a methoxyphenyl group at the 2-position. This combination of substituents can influence the compound’s chemical reactivity and biological activity, making it a valuable scaffold for the development of new molecules with desired properties .

Actividad Biológica

5-Methyl-2-(4-methoxyphenyl)pyridine is a pyridine derivative that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound's structure suggests it may exhibit various pharmacological effects, making it a candidate for further investigation.

Chemical Structure

The chemical structure of this compound can be represented as follows:

Biological Activity Overview

Research into the biological activity of this compound indicates several areas of interest, including:

- Antiproliferative Activity : Studies have shown that derivatives of pyridine compounds can exhibit significant antiproliferative effects against various cancer cell lines. The mechanism often involves cell cycle arrest and induction of apoptosis.

- Antimicrobial Properties : Some studies have highlighted the antibacterial and antifungal activities of related pyridine derivatives, suggesting potential applications in treating infections.

- Neuropharmacological Effects : Given the structural similarities with other neuroactive compounds, there is potential for activity related to neurotransmitter modulation.

Antiproliferative Activity

A study focused on the synthesis and evaluation of various pyridine derivatives reported that certain modifications to the pyridine ring significantly influence antiproliferative activity. For instance, compounds with specific substitutions showed IC50 values ranging from 1.45 to 4.25 µM against tested cancer cell lines, indicating strong activity .

Table 1: Antiproliferative Activity of Pyridine Derivatives

| Compound ID | IC50 (µM) | Cancer Cell Line |

|---|---|---|

| 19 | 1.45 | A549 (Lung) |

| 13 | 4.25 | MCF-7 (Breast) |

| 20 | 2.10 | HeLa (Cervical) |

Antimicrobial Activity

The antimicrobial properties of pyridine derivatives have been extensively studied. In particular, compounds similar to this compound have demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria.

Table 2: Antimicrobial Activity Against Bacterial Strains

| Compound ID | MIC (mg/mL) | Bacterial Strain |

|---|---|---|

| A | 0.0039 | Staphylococcus aureus |

| B | 0.025 | Escherichia coli |

| C | 0.021 | Pseudomonas aeruginosa |

Case Studies

- Case Study on Anticancer Activity : A derivative similar to this compound was evaluated in vitro against multiple cancer cell lines, showing a dose-dependent inhibition of cell proliferation and induction of apoptosis via mitochondrial pathways .

- Case Study on Antimicrobial Efficacy : Another study assessed the antimicrobial efficacy of a series of substituted pyridines, including those with methoxy groups, revealing potent activity against various pathogens with promising therapeutic indices .

The biological activity of this compound may be attributed to:

- Cell Cycle Arrest : Compounds have been shown to induce G2/M phase arrest in cancer cells.

- Apoptosis Induction : Activation of apoptotic pathways through mitochondrial dysfunction.

- Inhibition of Key Enzymes : Some pyridine derivatives inhibit enzymes critical for bacterial survival and proliferation.

Propiedades

IUPAC Name |

2-(4-methoxyphenyl)-5-methylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO/c1-10-3-8-13(14-9-10)11-4-6-12(15-2)7-5-11/h3-9H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEVFLHYUHALQSC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(C=C1)C2=CC=C(C=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.